N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H17FN4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c20-14-7-5-12(6-8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-3-1-2-4-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23) |
InChI Key |
MLBCFSRGFKOECU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cadogan Reaction
Palladium-Catalyzed Arylation
Pyrrolidone Ring Formation
The 5-oxopyrrolidine-3-carboxamide scaffold is constructed via asymmetric Michael addition or cyclization of maleimides .
Asymmetric Michael Addition
Rhodium-Catalyzed 1,4-Addition
Carboxamide Coupling
The final step involves coupling the indazole-pyrrolidone intermediate with 4-fluorobenzylamine.
EDC/HOBt-Mediated Amidation
Acyl Chloride Route
-
Activation : Oxalyl chloride converts carboxylic acids to acyl chlorides.
-
Coupling : Reaction with 4-fluorobenzylamine in THF at 0–5°C.
Industrial-Scale Optimization
Continuous Flow Synthesis
-
Reactor Type : Microfluidic systems for cyclization steps.
-
Advantages : Improved heat transfer and reduced reaction times (2–4 hours).
Purification Techniques
-
Crystallization : Ethanol/water mixtures for final product isolation.
-
Chromatography : Silica gel (CH₂Cl₂/EtOAc gradient) for intermediates.
Key Data Tables
Table 1: Comparison of Synthetic Routes
Table 2: Reaction Conditions for Key Intermediates
| Intermediate | Solvent | Temperature (°C) | Time (h) | Catalyst |
|---|---|---|---|---|
| 2H-Indazol-3-ol | Acetone | 80 | 20 | [RhCp*Cl₂]₂ |
| 5-Oxopyrrolidine Acid | Water | 25 | 5 | None |
| Acyl Chloride | THF | 0–5 | 1 | Oxalyl Chloride |
Challenges and Solutions
Stereochemical Control
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxamide group in this compound participates in amide bond formation during synthesis. A key step involves coupling the pyrrolidine-3-carboxylic acid intermediate with 4-fluorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as activating agents:
Reaction Conditions
-
Reagents : EDCI, HOBT, 4-fluorobenzylamine
-
Solvent : Dichloromethane (DCM)/dimethylformamide (DMF) (3:1 v/v)
-
Temperature : 0°C → room temperature
This reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the benzylamine .
Hydrolysis Reactions
The ethyl ester derivative of this compound undergoes base-catalyzed hydrolysis to yield the free carboxylic acid:
Reaction Conditions
-
Reagents : NaOH (1 M)
-
Solvent : Methanol/water
-
Temperature : Room temperature
-
Yield : 72%.
Mechanism : The ester group is cleaved via nucleophilic acyl substitution, forming a sodium carboxylate intermediate that is acidified to the free acid.
Cyclization and Ring-Opening
The pyrrolidone ring (5-oxopyrrolidine) can undergo ring-opening reactions under acidic or oxidative conditions. For example, treatment with strong acids (e.g., HCl) may lead to iminium ion formation, while oxidation with NaIO₄ could cleave the ring.
Indazole Reactivity
The indazole moiety participates in:
-
Electrophilic substitution : Halogenation or nitration at the aromatic ring under Friedel-Crafts conditions.
-
Coordination chemistry : Acts as a ligand for metal ions (e.g., Pd, Cu) in catalytic reactions .
Fluorobenzyl Group
The 4-fluorobenzyl substituent is resistant to nucleophilic aromatic substitution due to electron-withdrawing effects but may undergo radical reactions under UV light .
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
-
Decarboxylation : Loss of CO₂ from the carboxamide group.
Photodegradation
Exposure to UV light induces cleavage of the C–F bond in the benzyl group, forming reactive radicals .
Stability Under Physiological Conditions
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds similar to N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide possess anticancer properties. For example:
- Inhibition of Tumor Growth : Experimental data suggest that the compound can inhibit growth in various cancer cell lines, including those resistant to conventional therapies. Specific growth inhibition percentages have been reported in studies involving different cancer types, highlighting its potential as an anticancer agent.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
Anti-inflammatory Effects
The anti-inflammatory potential is attributed to the inhibition of COX enzymes, which are critical in the inflammatory response. This makes the compound a candidate for further exploration in treating inflammatory diseases.
Case Studies
Several studies have documented the effects of similar compounds on various biological targets:
-
Study on Indazole Derivatives :
- Focused on the synthesis and evaluation of indazole derivatives for anticancer activity.
- Results indicated significant cytotoxic effects against multiple cancer cell lines, supporting the hypothesis that structural modifications enhance activity.
-
In Vivo Models :
- Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates compared to control groups.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Imidazolidinone-Based Inhibitors
Compounds 11 and 17 (from –3) share the 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide backbone but incorporate imidazolidinone scaffolds instead of indazole. These derivatives were synthesized as human neutrophil elastase (HNE) inhibitors. Key differences include:
- Compound 11: Contains a 3,4-dibenzyl-imidazolidinone group. Yield: 34% .
- Compound 17: Features a 4-benzyl-imidazolidinone group. Yield: 71% .
Biological Activity: The imidazolidinone derivatives exhibit potent HNE inhibition, with IC₅₀ values in the nanomolar range. The indazole-containing target compound may display altered selectivity due to the indazole’s larger aromatic surface area.
Thiadiazole Derivatives
–6 describes compounds such as 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (RN 1144436-63-4) and 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (RN 878731-29-4). These derivatives replace indazole with thiadiazole, a sulfur-containing heterocycle.
Key Differences :
- Electronic Effects : Thiadiazole’s electron-deficient nature may reduce π-π interactions compared to indazole.
Piperidine-Based SARS-CoV-2 Inhibitors
highlights (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide , a piperidine derivative studied for SARS-CoV-2 inhibition.
Structural Comparison :
Pyridine and Furan Derivatives
–10 includes 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (RN 346457-03-2) and a furan-containing analog.
Functional Insights :
- Pyridine vs. Indazole: Pyridine’s lone pair may participate in hydrogen bonding, whereas indazole’s NH group offers additional hydrogen-bond donor capacity.
Physicochemical Data Table
Biological Activity
N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Fluorobenzyl group : Enhances lipophilicity and may influence binding affinity.
- Indazole moiety : Known for various pharmacological activities.
- Pyrrolidine backbone : Imparts stability and may contribute to the compound's biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated that it significantly reduced cell viability in various cancer cell lines, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. The minimum inhibitory concentrations (MIC) were determined through broth microdilution methods.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Targeting Kinases : The indazole structure is known to interact with various kinases involved in cell signaling pathways.
- Inhibition of Cell Cycle Progression : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent.
- Inflammatory Disease Model : In a murine model of arthritis, treatment with the compound led to decreased joint swelling and reduced inflammatory markers, suggesting efficacy in managing autoimmune conditions.
Q & A
Q. What are the common synthetic routes for N-(4-fluorobenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step procedures, including coupling reactions between activated intermediates. For example:
- Step 1 : Preparation of the pyrrolidone-3-carboxylic acid derivative via cyclization of substituted amines or esters.
- Step 2 : Coupling with the indazole moiety using reagents like EDCI/HOBt or DCC to form the carboxamide bond.
- Step 3 : Fluorobenzyl group introduction via nucleophilic substitution or reductive amination .
Yields vary based on purification methods (e.g., column chromatography, recrystallization), with reported yields of ~34% for analogous compounds .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : and NMR to confirm substituent positions and purity (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, indazole NH signals at δ 10–12 ppm).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/distances (e.g., dihedral angles between indazole and pyrrolidone rings) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for : 376.1421) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : DoE integrates flow chemistry and statistical modeling to enhance reaction efficiency. Key steps include:
- Parameter Screening : Variables (temperature, solvent ratio, catalyst loading) are tested via fractional factorial designs.
- Response Surface Methodology (RSM) : Central composite designs identify optimal conditions (e.g., maximizing yield while minimizing byproducts).
- Automated Flow Systems : Continuous-flow reactors improve reproducibility and scalability (e.g., Omura-Sharma-Swern oxidation adapted for diazo intermediates) .
Q. What methodologies are employed in analyzing structure-activity relationships (SAR) for derivatives?
- Methodological Answer : SAR studies use:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., neutrophil elastase inhibition).
- Bioisosteric Replacement : Fluorine atoms or indazole substituents are modified to enhance potency (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl analogs) .
- Enzymatic Assays : IC values quantify inhibition efficacy (e.g., fluorimetric assays using elastase substrates) .
Q. How to address solubility and bioavailability challenges in preclinical studies?
- Methodological Answer : Strategies include:
- Prodrug Design : Esterification of the carboxamide group to improve membrane permeability.
- Co-crystallization : Solubility enhancement via co-formers (e.g., succinic acid).
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles for sustained release .
Q. What computational approaches predict the compound's physicochemical properties?
- Methodological Answer : Tools like Schrödinger QikProp or ADMET Predictor estimate:
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies:
- Standardized Protocols : Use recombinant enzymes (e.g., human neutrophil elastase vs. porcine).
- Dose-Response Curves : Repeat experiments with ≥3 biological replicates.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazoline carboxamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
